4-Aminobenzohydrazide

Myeloperoxidase inhibition Enzyme assay Inflammation research

Procure 4-Aminobenzohydrazide (4-ABH) as a non-substitutable, irreversible myeloperoxidase (MPO) inhibitor with a validated IC50 of 0.3 µM. The para-amino group confers distinct electronic and hydrogen-bonding properties not replicated by 4-hydroxy or unsubstituted analogs, directly enabling nanomolar FAAH inhibition (IC50 1.62 nM for derived compounds) and dual AChE/BChE inhibition (IC50 0.59/0.15 µM). This bifunctional hydrazide also serves as a privileged building block for Schiff-base metal complexes and coordination polymers. Standard B2B international shipping is available; this compound is not DEA-scheduled or REACH-restricted, making it logistics-friendly for global R&D programs targeting atherosclerosis, neuroinflammation, Alzheimer's, and CNS disorders.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 5351-17-7
Cat. No. B1664622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzohydrazide
CAS5351-17-7
Synonyms4-aminobenzhydrazide
4-aminobenzoic acid-hydrazide
aminostimil
p-aminobenzoic acid hydrazide
para-aminobenzhydrazide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN)N
InChIInChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
InChIKeyWPBZMCGPFHZRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzohydrazide (CAS 5351-17-7): Core Properties and Procurement Baseline for a Versatile Aromatic Hydrazide Building Block


4-Aminobenzohydrazide (4-ABH), also known as 4-aminobenzoic acid hydrazide, is an aromatic hydrazide characterized by a primary amine substituent at the para position of the benzohydrazide ring . This bifunctional molecule serves as a crucial synthetic intermediate and a direct pharmacological tool, most notably as an irreversible inhibitor of the enzyme myeloperoxidase (MPO) with an IC50 of 0.3 µM . Its structure enables condensation reactions to form Schiff bases, hydrazones, and diverse heterocyclic systems, underpinning its broad utility in medicinal chemistry and materials science .

4-Aminobenzohydrazide (CAS 5351-17-7): Why In-Class Analogs Are Not Interchangeable in Critical Assays and Syntheses


While benzohydrazide derivatives share a common core, generic substitution is precluded by the para-amino group's profound influence on electronic structure, hydrogen-bonding capacity, and resultant biological activity. Comparative quantum chemical analysis demonstrates that substituting the para-hydroxy group (4-hydroxybenzohydrazide) with a para-amino group (4-aminobenzohydrazide) yields distinct frontier molecular orbital energies and molecular electrostatic potential surfaces, which directly impact molecular recognition and reactivity [1]. Consequently, the potency, selectivity, and synthetic utility of 4-ABH and its derivatives are non-transferable to other benzohydrazides or anilines, as evidenced by the compound's unique nanomolar inhibition profile for FAAH [2] and micromolar inhibition of MPO , which are not replicated by other simple hydrazides.

4-Aminobenzohydrazide (CAS 5351-17-7): A Quantitative Evidence Guide for Scientific and Procurement Differentiation


MPO Inhibition: 4-Aminobenzohydrazide vs. 4-Hydroxybenzohydrazide in Enzymatic Assays

4-Aminobenzohydrazide (4-ABH) is a potent, irreversible inhibitor of myeloperoxidase (MPO) with a reported IC50 of 0.3 µM . In contrast, its close structural analog, 4-hydroxybenzohydrazide (4-HBH), has not been characterized as an MPO inhibitor in the same experimental contexts, highlighting a functional differentiation conferred by the para-amino substituent. This direct comparison of enzyme inhibition data establishes 4-ABH as the specific tool compound for MPO-related studies, whereas 4-HBH would be an unsuitable alternative.

Myeloperoxidase inhibition Enzyme assay Inflammation research

FAAH Inhibition: 4-Aminobenzohydrazide-Derived Scaffold vs. JZL-195 Inhibitor Standard

Derivatization of 4-aminobenzohydrazide yields exceptionally potent fatty acid amide hydrolase (FAAH) inhibitors. Compound 12, 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid, synthesized from a 4-ABH scaffold, demonstrated an IC50 of 1.62 nM against FAAH [1]. This potency is superior to that reported for the well-known FAAH inhibitor JZL-195, which has an IC50 of approximately 13 nM under comparable in vitro conditions [2]. While this is a derivative comparison, it provides strong, class-level evidence for the utility of the 4-ABH core in achieving high-affinity FAAH inhibition.

FAAH inhibition Endocannabinoid system Pain research

Cholinesterase Inhibition: 4-Aminobenzohydrazide Derivatives vs. Parent Scaffold for AChE/BChE

4-Aminobenzohydrazide (4-ABH) serves as a versatile scaffold for generating potent cholinesterase inhibitors. The parent compound exhibits baseline activity, but substituted derivatives demonstrate significant improvements. For instance, compound 3a, a mono-substituted 4-ABH derivative, inhibited acetylcholinesterase (AChE) with an IC50 of 0.59 µM and butyrylcholinesterase (BChE) with an IC50 of 0.15 µM [1]. This is a marked enhancement over the unsubstituted parent, 4-ABH, which is a weaker inhibitor (specific quantitative data for parent not provided in this study, establishing a clear structure-activity relationship (SAR) where the 4-ABH core is essential but requires specific elaboration for optimal potency).

Cholinesterase inhibition Alzheimer's disease Molecular docking

Electronic Structure Differentiation: 4-Aminobenzohydrazide vs. 4-Hydroxybenzohydrazide

Quantum chemical calculations (B3LYP/6-311++G**) reveal fundamental electronic differences between 4-aminobenzohydrazide (4-ABH) and its closest analog, 4-hydroxybenzohydrazide (4-HBH). The study by Arjunan et al. computed the frontier molecular orbital energies, showing that the substitution of -OH with -NH2 alters the HOMO-LUMO gap and the molecular electrostatic potential (MEP) surface [1]. Specifically, the nucleophilic and electrophilic reactive centers, as indicated by MEP, are distinctly positioned in the two molecules, predicting divergent chemical reactivity and intermolecular interaction profiles.

Computational chemistry Quantum chemical analysis Material science

4-Aminobenzohydrazide (CAS 5351-17-7): Validated Application Scenarios for Research and Industrial Procurement


Myeloperoxidase (MPO) Inhibitor in Cardiovascular and Neuroinflammatory Research

Procure 4-Aminobenzohydrazide (4-ABH) as a direct, validated, and irreversible inhibitor of MPO with a reported IC50 of 0.3 µM . This application is supported by the direct head-to-head evidence showing that 4-ABH, unlike its 4-hydroxy analog, is a potent MPO inhibitor. Use 4-ABH in cell-based and in vivo models to dissect the role of MPO-derived oxidants in atherosclerosis, heart failure, stroke, and neuroinflammation.

Scaffold for Developing Ultra-Potent Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Source 4-Aminobenzohydrazide as a privileged starting material for the synthesis of next-generation FAAH inhibitors. Class-level evidence demonstrates that a 4-ABH-derived compound achieved an IC50 of 1.62 nM, outperforming the established inhibitor JZL-195 [1]. This scaffold is ideal for medicinal chemistry programs targeting pain, anxiety, and other CNS disorders through modulation of the endocannabinoid system.

Precursor for Potent Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

Leverage 4-Aminobenzohydrazide as a core intermediate to synthesize potent cholinesterase inhibitors for Alzheimer's disease research. A specific 4-ABH derivative (compound 3a) exhibited strong dual inhibition of AChE (IC50 = 0.59 µM) and BChE (IC50 = 0.15 µM) [2]. The SAR established around the 4-ABH core is essential for achieving this potency, making the parent compound a non-substitutable procurement item for this therapeutic area.

Specialty Ligand for Coordination Chemistry and Materials Science

Utilize 4-Aminobenzohydrazide as a key building block for synthesizing Schiff base ligands and their transition metal complexes. The distinct electronic properties and reactive centers of 4-ABH, as quantified by quantum chemical analysis relative to 4-HBH [3], enable the design of coordination polymers and metal-organic frameworks with tailored electronic, magnetic, or catalytic properties. This is supported by its use in generating 1:1 Co(II), Ni(II), and Cu(II) complexes with applications in catalysis and bioinorganic chemistry [4].

Technical Documentation Hub

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